molecular formula C16H11NO2 B1230731 Chinophene CAS No. 11139-62-1

Chinophene

Cat. No.: B1230731
CAS No.: 11139-62-1
M. Wt: 249.26 g/mol
InChI Key: YMKHHGTWRZZWEY-UHFFFAOYSA-N
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Description

Chinophene is a sulfur-containing heterocyclic compound with a five-membered ring structure It is known for its aromatic properties and is structurally similar to thiophene

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid in acetic anhydride.

    Sulfonation: Concentrated sulfuric acid.

    Halogenation: Chlorine or bromine at room temperature.

    Friedel-Crafts Acylation: Acetic anhydride and phosphoric acid.

Major Products:

  • 2-Nitrothis compound
  • This compound-2-sulfonic acid
  • Polyhalogenated this compound
  • 2-Acetylthis compound

Mechanism of Action

Chinophene exerts its effects through interactions with various molecular targets and pathways. Its aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The sulfur atom in the ring can also engage in coordination with metal ions, enhancing its reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

  • Thiophene
  • Furan
  • Pyrrole

Comparison:

This compound’s unique sulfur-containing structure and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-phenylquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKHHGTWRZZWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149634
Record name Chinophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11139-62-1
Record name Chinophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chinophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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